

Technical Guide: 2-Fluorobenzoyl Chloride & The Fluorobenzyl Motif

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Compound of Interest

Compound Name: 2-Fluorobenzaldehyde chloride

Cat. No.: B14764370

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Clarifying CAS 393-52-2 vs. CAS 320-65-0 for Pharmaceutical Synthesis

Part 1: Nomenclature Resolution & Chemical Identity

In high-precision drug development, nomenclature errors can lead to catastrophic synthesis failures. The term "**2-Fluorobenzaldehyde chloride**" is chemically ambiguous. It typically represents a conflation of two distinct electrophilic species derived from the 2-fluorobenzyl scaffold.

Before proceeding with experimental protocols, researchers must distinguish between the Acid Chloride (the primary acylating agent) and the Benzal Chloride (a chlorination intermediate).

Comparative Identity Matrix

Feature	Target A: 2-Fluorobenzoyl Chloride (Primary Focus)	Target B: 2-Fluorobenzal Chloride
CAS Number	393-52-2	320-65-0
Structure	Acyl Chloride (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">)	Gem-Dichloride ()
Primary Utility	Acylation Reagent. Introduces the 2-fluorobenzoyl motif into amines/alcohols.	Precursor. Hydrolyzed to generate 2-Fluorobenzaldehyde.[1][2]
Reactivity	High (Nucleophilic Acyl Substitution)	Moderate (Hydrolysis/Friedel-Crafts)
Physical State	Colorless to light yellow liquid	Colorless liquid
Molecular Weight	158.56 g/mol	179.02 g/mol

Editorial Note: This guide focuses on 2-Fluorobenzoyl Chloride (CAS 393-52-2), as it is the critical electrophile used to attach the fluorinated pharmacophore in drug discovery (e.g., kinase inhibitors, antipsychotics).

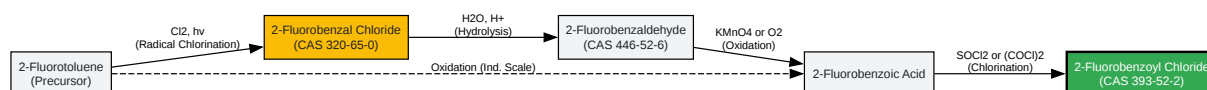
Part 2: Molecular Structure & Synthesis Pathways

Structural Logic

The 2-fluoro substituent induces an inductive electron-withdrawing effect (-I) on the benzene ring, while the acyl chloride group provides a highly reactive electrophilic center. The ortho-positioning of the fluorine atom creates steric and electronic environments unique to this isomer, often utilized to block metabolic oxidation at the phenyl ring or to influence the binding conformation of the final drug molecule.

Synthesis Workflow (Graphviz Visualization)

The industrial production of 2-Fluorobenzoyl chloride typically proceeds via the oxidation of 2-fluorotoluene or the chlorination of 2-fluorobenzoic acid.



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Figure 1: Synthetic genealogy of the 2-fluorobenzoyl motif, distinguishing the benzal chloride intermediate from the acyl chloride product.^{[1][3][4][5][6]}

Part 3: Experimental Protocol (Lab Scale)

Objective: Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid via Thionyl Chloride.

Reagents & Equipment

- Precursor: 2-Fluorobenzoic acid (1 eq, 14.01 g, 100 mmol)
- Reagent: Thionyl Chloride () (1.5 eq, 11 mL)
- Catalyst: DMF (Dimethylformamide) (3-5 drops)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for purity)
- Setup: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube, NaOH Trap (for off-gas).

Step-by-Step Methodology

- Setup: Charge the RBF with 2-fluorobenzoic acid. Under a nitrogen atmosphere, add thionyl chloride slowly.
 - Expert Insight: The addition of catalytic DMF forms the Vilsmeier-Haack reagent intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride [1].
- Reaction: Heat the mixture to reflux (C) for 2–3 hours.
 - Monitoring: Monitor gas evolution. The reaction is complete when and evolution ceases.
- Purification:
 - Remove excess via rotary evaporation (vacuum).
 - Distillation: Distill the residue under reduced pressure (vacuum distillation).
 - Target Fraction: Collect the fraction boiling at 82–84°C at 20 mmHg [2].
- Yield Verification: Expect a clear, colorless liquid. Yields typically range from 90–95%.

Quality Control (QC) Parameters

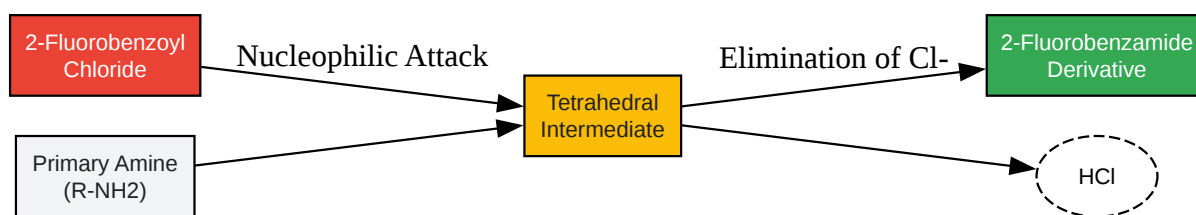
Parameter	Specification	Method
Appearance	Colorless to light yellow liquid	Visual
Purity		GC / Titration
Boiling Point	C (atm) / C (20 mmHg)	Distillation
Identity	IR: stretch ~1770 cm	FTIR

Part 4: Applications in Drug Design (Mechanism)

The 2-fluorobenzoyl moiety is a privileged scaffold. The fluorine atom improves metabolic stability (blocking P450 oxidation at the ortho-position) and increases lipophilicity.

Schotten-Baumann Reaction (Amide Coupling)

The most common application is coupling with amines to form 2-fluorobenzamides.



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Figure 2: Nucleophilic acyl substitution mechanism for generating pharmacologically active amides.

Causality in Reagent Choice

Why use the Acid Chloride (CAS 393-52-2) over the Acid?

- Kinetics: The chloride is a better leaving group than the hydroxyl, allowing reactions to proceed at lower temperatures (0–25°C) without harsh coupling agents (like HATU/EDC), which is crucial when scaling up synthesis of thermally sensitive APIs.

Part 5: Health, Safety, and Environment (HSE)

Signal Word: DANGER

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[7]
- Lachrymator: This compound is a potent tear gas agent. Work must be performed in a fume hood.

Decontamination Protocol (Self-Validating)

If a spill occurs, do not use water immediately (violent hydrolysis).

- Cover: Cover spill with dry lime or soda ash ().
- Neutralize: Slowly add isopropanol to quench the acid chloride to the ester.
- Wash: Once quenched, wash with water.

References

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